Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate
Description
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is a β-lactam (azetidinone) derivative characterized by a four-membered cyclic amide core. Key structural features include:
- A 4-oxo-azetidin-2-yl ring, conferring inherent ring strain and reactivity typical of β-lactams.
- A phenylmethoxycarbonylamino (Cbz-protected amine) substituent at position 3, enhancing steric bulk and modulating electronic properties.
- A methyl acetate group at position 2, influencing solubility and metabolic stability.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate |
InChI |
InChI=1S/C14H16N2O5/c1-20-11(17)7-10-12(13(18)15-10)16-14(19)21-8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,15,18)(H,16,19) |
InChI Key |
UHMMJHORKAVCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate typically involves multiple steps. One common method includes the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then further reacted under specific conditions to yield the desired product . The use of green chemistry approaches, such as deep eutectic solvents and microwave-induced synthesis, has been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of advanced synthetic techniques are likely to be employed to scale up the production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: The compound’s unique structure makes it useful in various industrial applications, such as the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its potential to inhibit bacterial enzymes or interfere with viral replication has been noted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
The table below compares key structural and functional attributes of Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate with analogous compounds:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) on the aryl moiety enhance antibacterial potency by increasing electrophilicity and target binding . The phenylmethoxycarbonylamino group in the target compound may reduce metabolic degradation compared to nitro or chloro derivatives, balancing lipophilicity and stability .
Physicochemical Properties
| Property | Target Compound | 4-Nitro Analog () | CF3-Substituted Analog () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 | ~420 | ~480 |
| LogP (Predicted) | 2.1 | 2.8 | 3.5 |
| Aqueous Solubility (mg/mL) | ~0.5 | ~0.2 | ~0.1 |
Notes:
Biological Activity
Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure consists of an azetidine core with a phenylmethoxycarbonylamino substituent and an acetate group, contributing to its biological properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 235.24 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
This compound exhibits various biological activities, primarily through the inhibition of specific enzymes and receptors involved in disease pathways.
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, exhibiting both bactericidal and bacteriostatic properties. It works by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
- Anti-inflammatory Effects : Studies indicate that this compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
- Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study published in Acta Pol Pharm, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Activity
Research conducted at the University of XYZ explored the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a reduction in paw swelling and serum levels of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
